molecular formula C11H12N2O3S B2899226 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 957354-72-2

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B2899226
CAS No.: 957354-72-2
M. Wt: 252.29
InChI Key: RNCHDIIAHCMGGQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a methylpyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxyphenylsulfonyl-3-methylpyrazole or 4-formylphenylsulfonyl-3-methylpyrazole.

    Reduction: Formation of 1-(4-Methoxyphenyl)thio-3-methylpyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Ethoxyphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Methylphenyl)sulfonyl-3-methylpyrazole

Comparison: 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s solubility and stability. Additionally, the electronic effects of the methoxy group can affect the compound’s interaction with molecular targets, potentially leading to different biological activities.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-9-7-8-13(12-9)17(14,15)11-5-3-10(16-2)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCHDIIAHCMGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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